4-chloro-1-methyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzoylphenyl group, a chloro substituent, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring.
Introduction of the Benzoylphenyl Group: The benzoylphenyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as AlCl3.
Chlorination: The chloro substituent is introduced via a chlorination reaction using reagents like thionyl chloride (SOCl~2~) or phosphorus pentachloride (PCl~5~).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOCH3, KCN, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It is explored for its use in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N3-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways.
Protein-Ligand Interactions: It binds to specific proteins, altering their function and activity.
Cellular Pathways: The compound influences cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
N~3~-(2-BENZOYLPHENYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: This compound has a similar benzoylphenyl group but differs in the presence of a fluoro substituent and an indole ring.
2-(3-Benzoylphenyl)propanohydroxamic acid: This compound shares the benzoylphenyl group but has a different core structure and functional groups.
Benzofuran Derivatives: These compounds have a benzofuran ring and exhibit different biological activities and applications.
Properties
Molecular Formula |
C18H14ClN3O2 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-4-chloro-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2/c1-22-11-14(19)16(21-22)18(24)20-15-10-6-5-9-13(15)17(23)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,24) |
InChI Key |
SJQMCULOXOAIMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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